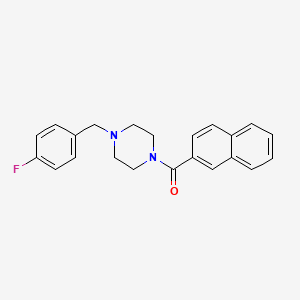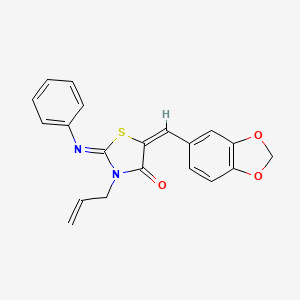
5-(3,4-dichlorobenzyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol
説明
5-(3,4-dichlorobenzyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research. It is a triazole derivative that has been found to have potential applications in various fields, including medicine, agriculture, and material science.
作用機序
The mechanism of action of 5-(3,4-dichlorobenzyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to exert its biological activity through the inhibition of key enzymes and signaling pathways. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of key enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In medicine, it has been shown to exhibit broad-spectrum antimicrobial and antifungal activity against various pathogens, including bacteria, fungi, and yeasts. It has also been found to have antitumor activity against various types of cancer cells. In agriculture, it has been shown to have potential as a plant growth regulator and pesticide by promoting plant growth and inhibiting the growth of pests and pathogens.
実験室実験の利点と制限
5-(3,4-dichlorobenzyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments. It is easy to synthesize, has good stability, and exhibits significant biological activity. However, it also has some limitations, such as its potential toxicity and limited solubility in water. These limitations need to be taken into consideration when designing experiments and interpreting results.
将来の方向性
There are several future directions for the research on 5-(3,4-dichlorobenzyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol. One direction is to explore its potential as a drug candidate for the treatment of various diseases, such as cancer and infectious diseases. Another direction is to investigate its potential as a plant growth regulator and pesticide for sustainable agriculture. Additionally, its potential as a corrosion inhibitor and as a precursor for the synthesis of other compounds can also be explored. Further studies are needed to fully understand its mechanism of action, optimize its biological activity, and overcome its limitations.
In conclusion, this compound is a chemical compound that has shown significant potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential and optimize its biological activity for various applications.
科学的研究の応用
5-(3,4-dichlorobenzyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been found to exhibit antimicrobial, antifungal, and antitumor activities. In agriculture, it has been shown to have potential as a plant growth regulator and pesticide. In material science, it has been explored for its potential as a corrosion inhibitor and as a precursor for the synthesis of other compounds.
特性
IUPAC Name |
3-[(3,4-dichlorophenyl)methyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3OS/c15-11-4-3-9(6-12(11)16)7-13-17-18-14(21)19(13)8-10-2-1-5-20-10/h3-4,6,10H,1-2,5,7-8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVFIPSSXQRVRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NNC2=S)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4715559.png)
![7-methyl-2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4715563.png)
![3-allyl-2-[(2-oxo-2-phenylethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4715569.png)

![2-[(4-allyl-5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B4715576.png)


![N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4715593.png)
![N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4715604.png)
![4-[(3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4715608.png)
![4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycylglycinate](/img/structure/B4715619.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4715624.png)

![2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethyl thiocyanate](/img/structure/B4715639.png)